5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process can be carried out through various methods, including acylation followed by cyclization using ammonium acetate (NH4OAc) or reductive amination followed by cyclization with DMF dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of pyrimido[4,5-d]pyrimidines have been shown to inhibit tyrosine kinases and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[5,4-d]pyrimidines: Structurally similar to pyrimido[4,5-d]pyrimidines, these compounds also show varied biological activities and potential therapeutic applications.
Uniqueness
5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to the presence of the chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-9-18-13-12(15(22)21(3)16(23)20(13)2)14(19-9)24-8-10-6-4-5-7-11(10)17/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMDABVEQBRJSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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